2-Bromo-6-chloro-4-methylphenol
Overview
Description
2-Bromo-6-chloro-4-methylphenol is a halogenated phenolic compound that is not directly discussed in the provided papers. However, related bromophenols and their derivatives are extensively studied due to their environmental relevance and various applications. Bromophenols can arise as disinfection byproducts in water treatment processes and are also synthesized for various industrial purposes .
Synthesis Analysis
The synthesis of bromophenols typically involves halogenation reactions where bromine and chlorine atoms are introduced into the phenolic ring. For instance, the formation of 2,4,6-tribromophenol can occur through the chlorination of water containing phenol and bromide ions . Schiff base compounds, which are structurally related to bromophenols, are synthesized through condensation reactions between an amine and an aldehyde or ketone, as demonstrated in the synthesis of various brominated Schiff bases .
Molecular Structure Analysis
The molecular structure of bromophenols and their derivatives is characterized by the presence of bromine and chlorine atoms on the aromatic ring, which significantly influences their chemical behavior. X-ray crystallography is a common technique used to determine the precise molecular geometry, as seen in the studies of various brominated phenolic compounds . Density functional theory (DFT) calculations complement experimental findings by predicting molecular geometries and properties .
Chemical Reactions Analysis
Bromophenols undergo various chemical reactions, including electrophilic substitution and single-electron transfer reactions during chlorination processes . The presence of substituents like bromine and chlorine on the phenolic ring can enhance the reactivity towards further substitution reactions. The transformation of these compounds in the presence of active chlorine is influenced by factors such as pH, the presence of ammonium ions, and natural organic matter .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by their halogenated nature. These compounds typically exhibit high reactivity due to the electron-withdrawing effects of the halogen atoms, which can lead to the formation of various disinfection byproducts . Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), provide insights into the electronic properties, such as the distribution of electron density and the potential for non-linear optical (NLO) behavior . Spectroscopic techniques like FT-IR, NMR, and UV-Vis are used to characterize these compounds and confirm their structures .
Scientific Research Applications
Analytical Methods in Wine Testing
Capone et al. (2010) studied the causes of taints and off-flavours in commercial wines, identifying compounds including 2-chloro-6-methylphenol and 2,6-dichlorophenol. They developed new analytical methods for quantitative analysis of these compounds, which can be extended to similar chloro- and bromophenols like 2-Bromo-6-chloro-4-methylphenol (Capone et al., 2010).
Food Industry Quality Control
Mills et al. (1997) identified 2-bromo-4-methylphenol as the cause of a chemical taint in Gouda cheese. Their research highlights the importance of monitoring and controlling the presence of such compounds in food products (Mills et al., 1997).
Photoreaction Mechanisms
Akai et al. (2002) investigated photoreaction mechanisms of 2-bromophenols, including 2-bromo-4-chlorophenol and 2,4-dibromophenol, using low-temperature matrix-isolation infrared spectroscopy. This study is relevant to understanding the behavior of similar compounds like 2-Bromo-6-chloro-4-methylphenol under various conditions (Akai et al., 2002).
Synthesis of Organic Intermediates
Mukhopadhyay et al. (1999) developed a process for synthesizing 2-bromophenol and 2,6-dibromophenol, which could be adapted for producing 2-Bromo-6-chloro-4-methylphenol. This highlights its potential use as an organic intermediate in various chemical syntheses (Mukhopadhyay et al., 1999).
Environmental and Industrial Applications
Evans and Dellinger (2005) studied the high-temperature pyrolysis of 2-bromophenol and 2-chlorophenol mixtures, which can inform the environmental and industrial handling of similar compounds like 2-Bromo-6-chloro-4-methylphenol (Evans & Dellinger, 2005).
Safety And Hazards
2-Bromo-6-chloro-4-methylphenol is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-bromo-6-chloro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGFKDZXGCYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538159 | |
Record name | 2-Bromo-6-chloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-methylphenol | |
CAS RN |
57018-10-7 | |
Record name | 2-Bromo-6-chloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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